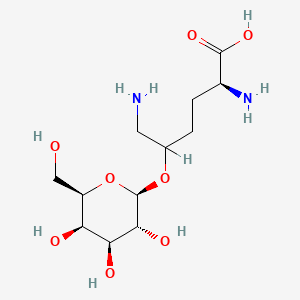

Galactosylhydroxylysine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O8/c13-3-5(1-2-6(14)11(19)20)21-12-10(18)9(17)8(16)7(4-15)22-12/h5-10,12,15-18H,1-4,13-14H2,(H,19,20)/t5?,6-,7+,8-,9-,10+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGKYELXGFKIHH-ODPZDSJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(CN)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(CN)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314076 | |

| Record name | Galactosylhydroxylysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32448-36-5 | |

| Record name | Galactosylhydroxylysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32448-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactosylhydroxylysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032448365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactosylhydroxylysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Crucial Role of Galactosylhydroxylysine in Collagen Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collagen, the most abundant protein in mammals, derives its strength and functional diversity from a complex series of post-translational modifications. Among these, the glycosylation of hydroxylysine residues to form galactosylhydroxylysine (Gyl-Hyl) and subsequently glucosylgalactosylhydroxylysine (Glc-Gal-Hyl) is critical for the proper structure and function of collagen fibrils. This technical guide provides an in-depth exploration of the function of galactosylhydroxylysine in collagen, detailing its biosynthesis, its role in collagen structure and stability, and its implications in health and disease. Furthermore, this guide presents quantitative data on hydroxylysine glycosylation across various collagen types and tissues, detailed experimental protocols for its analysis, and visualizations of the key biochemical pathways and analytical workflows.

Introduction

The structural integrity of the extracellular matrix (ECM) is largely dependent on the intricate architecture of collagen fibrils. The formation of these fibrils is a highly regulated process that begins with the synthesis of procollagen chains and involves numerous post-translational modifications. One of the most significant of these modifications is the glycosylation of specific hydroxylysine residues. This process, initiated by the addition of a galactose moiety to form galactosylhydroxylysine, is not merely a decorative addition but a fundamental requirement for collagen homeostasis.[1]

The extent of hydroxylysine glycosylation varies between different collagen types and tissues, influencing fibril diameter, cross-linking, and interactions with other ECM components.[2] Dysregulation of this process is associated with various connective tissue disorders, highlighting its importance in maintaining tissue health. This guide will delve into the core aspects of galactosylhydroxylysine's function, providing the technical details necessary for researchers and drug development professionals to understand and investigate this critical modification.

The Biosynthesis of Galactosylhydroxylysine

The formation of galactosylhydroxylysine is a two-step enzymatic process that occurs in the endoplasmic reticulum before the folding of procollagen chains into their characteristic triple helix.

-

Lysyl Hydroxylation: Specific lysine residues within the Y-position of the Gly-X-Y repeating sequence of the procollagen alpha-chain are hydroxylated to form hydroxylysine (Hyl). This reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs).[3]

-

Galactosylation: A galactose sugar is transferred from the donor substrate UDP-galactose to the hydroxyl group of hydroxylysine, forming an O-glycosidic bond. This step is catalyzed by hydroxylysyl galactosyltransferases (or collagen galactosyltransferases).[4] The resulting structure is galactosylhydroxylysine (Gal-Hyl). Subsequently, a glucose molecule can be added to the galactose residue by galactosylhydroxylysyl glucosyltransferase to form glucosylgalactosylhydroxylysine (Glc-Gal-Hyl).[4]

dot

Caption: Biosynthetic pathway of galactosylhydroxylysine and glucosylgalactosylhydroxylysine.

Function of Galactosylhydroxylysine in Collagen Structure

The presence of galactosylhydroxylysine and its glucosylated form plays a multifaceted role in determining the final architecture and properties of collagen fibrils.

-

Regulation of Fibril Diameter: There is an inverse relationship between the extent of hydroxylysine glycosylation and the diameter of collagen fibrils.[2] Tissues with high levels of glycosylation, such as skin and cornea, tend to have thinner fibrils, while tissues with lower levels, like tendon, have thicker fibrils. This suggests that the bulky sugar moieties may sterically hinder the lateral association of collagen molecules, thereby controlling fibril growth.

-

Modulation of Cross-Linking: Hydroxylysine residues are precursors to the formation of stable, covalent cross-links that are essential for the tensile strength of collagen fibrils. The glycosylation of these residues can influence the type and number of cross-links formed. While glycosylated hydroxylysines can participate in cross-linking, the presence of the sugar can affect the rate and nature of these interactions.

-

Interaction with ECM Components: The carbohydrate moieties of galactosylhydroxylysine and glucosylgalactosylhydroxylysine are exposed on the surface of the collagen fibril, where they can interact with other components of the extracellular matrix, such as proteoglycans and other glycoproteins.[2] These interactions are crucial for the organization and stability of the ECM.

-

Cell-Matrix Interactions: Collagen glycosylation can also mediate interactions between cells and the ECM. Studies have shown that the glycosylation status of collagen can affect its binding to cell surface receptors like integrins, thereby influencing cell adhesion, migration, and signaling.[5]

Quantitative Data on Hydroxylysine Glycosylation

The levels of galactosylhydroxylysine (Gal-Hyl) and glucosylgalactosylhydroxylysine (Glc-Gal-Hyl) vary significantly among different collagen types and across various tissues. This differential glycosylation contributes to the tissue-specific properties of collagen.

| Collagen Type | Tissue | Gal-Hyl (residues/1000) | Glc-Gal-Hyl (residues/1000) | Total Glycosides (residues/1000) |

| Type I | Skin (Bovine, mature) | ~1.5 | ~4.5 | ~6.0 |

| Tendon (Bovine, mature) | ~0.5 | ~1.5 | ~2.0 | |

| Bone (Bovine) | ~2.0 | ~3.0 | ~5.0 | |

| Type II | Cartilage (Chick) | ~5.0 | ~15.0 | ~20.0 |

| Type IV | Basement Membrane (Bovine Kidney) | ~10.0 | ~50.0 | ~60.0 |

Note: The values presented are approximate and can vary depending on the species, age, and specific analytical methods used.

Experimental Protocols

The analysis of galactosylhydroxylysine requires specialized techniques to hydrolyze the collagen, separate the modified amino acids, and quantify them accurately.

High-Performance Liquid Chromatography (HPLC) for Collagen Hydrolysate Analysis

This protocol outlines a general procedure for the quantification of galactosylhydroxylysine from a purified collagen sample.

1. Acid Hydrolysis: a. Weigh approximately 1-5 mg of lyophilized collagen into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum or flush with nitrogen. d. Hydrolyze at 110°C for 24 hours. e. After hydrolysis, cool the tube and open it carefully. f. Evaporate the HCl under a stream of nitrogen or using a rotary evaporator. g. Re-dissolve the hydrolysate in a known volume of loading buffer (e.g., 0.01 M HCl).

2. HPLC Analysis: a. Column: A cation-exchange column is typically used for amino acid analysis. b. Mobile Phase: A gradient of increasing ionic strength and/or pH is used to elute the amino acids. Specific buffer systems will depend on the column and detection method. c. Detection: Post-column derivatization with ninhydrin or pre-column derivatization with reagents like o-phthalaldehyde (OPA) followed by fluorescence detection is common. d. Quantification: The concentration of galactosylhydroxylysine is determined by comparing the peak area to that of a known standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for PTM Analysis

LC-MS/MS offers high sensitivity and specificity for the identification and quantification of post-translational modifications, including glycosylated hydroxylysine.

1. Sample Preparation and Digestion: a. Solubilize the collagen sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate). b. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide. c. Digest the protein into smaller peptides using a specific protease, such as trypsin, overnight at 37°C.[6]

2. LC-MS/MS Analysis: a. Liquid Chromatography: Separate the peptides using a reverse-phase C18 column with a gradient of acetonitrile in 0.1% formic acid. b. Mass Spectrometry: i. Acquire full scan mass spectra (MS1) to identify the peptide precursor ions. ii. Select the precursor ions corresponding to potentially glycosylated peptides for fragmentation (MS2) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[6] iii. The fragmentation pattern will reveal the peptide sequence and the presence and location of the glycosylation. c. Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the peptides and their modifications. Quantification can be performed using label-free methods or by isotopic labeling.

In Vitro Collagen Galactosyltransferase Assay

This assay measures the activity of hydroxylysyl galactosyltransferase by quantifying the incorporation of radiolabeled galactose into a collagen substrate.

1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.2) containing MnCl2 as a cofactor. b. Add a collagen substrate (e.g., purified, heat-denatured type I collagen). c. Add UDP-[14C]galactose as the radiolabeled sugar donor.

2. Enzyme Reaction: a. Initiate the reaction by adding the enzyme preparation (e.g., a cell lysate or purified enzyme). b. Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours). c. Stop the reaction by adding a solution of phosphotungstic acid in HCl to precipitate the collagen.

3. Quantification: a. Wash the precipitated collagen to remove unincorporated UDP-[14C]galactose. b. Solubilize the precipitate and measure the incorporated radioactivity using liquid scintillation counting. c. Enzyme activity is expressed as the amount of galactose transferred per unit of time and per amount of enzyme.

Visualizations of Workflows and Pathways

Analytical Workflow for Galactosylhydroxylysine Quantification

dot

Caption: A typical workflow for the quantification of galactosylhydroxylysine using HPLC.

Signaling and Regulatory Overview of Collagen Glycosylation

The regulation of collagen glycosylation is complex and integrated with various cellular signaling pathways that control cell metabolism and ECM homeostasis.

dot

Caption: An overview of the regulatory inputs and signaling pathways influencing collagen glycosylation.

Conclusion

Galactosylhydroxylysine is a fundamental post-translational modification that is integral to the structure and function of collagen. Its formation is a tightly regulated enzymatic process, and its presence profoundly influences collagen fibrillogenesis, cross-linking, and interactions within the extracellular matrix. Understanding the nuances of collagen glycosylation is therefore essential for researchers in connective tissue biology and for professionals involved in the development of therapies for a wide range of diseases, from fibrosis to genetic disorders of collagen metabolism. The quantitative data, detailed protocols, and pathway visualizations provided in this guide offer a comprehensive resource for the continued investigation of this critical aspect of collagen biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Collagen glycosylation | Department of Physiology | UZH [physiol.uzh.ch]

- 3. Glycosylation Modulates the Structure and Functions of Collagen: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Post-translational modifications of collagen and its related diseases in metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Post-translational Modifications in Collagen Type I of Bone in a Mouse Model of Aging - PMC [pmc.ncbi.nlm.nih.gov]

role of galactosylhydroxylysine in extracellular matrix homeostasis

An In-depth Technical Guide on the Role of Galactosylhydroxylysine in Extracellular Matrix Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a complex and dynamic network of proteins and polysaccharides that provides structural support to tissues and regulates cellular processes, including adhesion, migration, and differentiation.[1] Collagen, the most abundant protein in the ECM, is crucial for the biomechanical integrity of tissues like bone, skin, and tendons.[2][3] The stability and function of collagen are heavily dependent on a series of post-translational modifications (PTMs). Among the most critical of these are the hydroxylation of lysine residues and their subsequent glycosylation, leading to the formation of galactosylhydroxylysine (Gal-Hyl) and glucosylgalactosylhydroxylysine (Glc-Gal-Hyl).[2] These modifications are essential for collagen biosynthesis, secretion, cross-linking, and fibrillogenesis, thereby playing a pivotal role in ECM homeostasis.[4]

This technical guide provides a comprehensive overview of the biochemical synthesis of Gal-Hyl, its function in maintaining ECM integrity, the enzymes governing its formation, and its significance in health and disease. It also details relevant experimental methodologies and presents key quantitative data for researchers in the field.

The Biosynthesis of Galactosylhydroxylysine

The formation of Gal-Hyl is a multi-step enzymatic process that occurs primarily within the endoplasmic reticulum (ER) before the collagen molecule folds into its characteristic triple helix.[5]

-

Lysine Hydroxylation: The process begins with the hydroxylation of specific lysine residues within the collagen polypeptide chain (procollagen) to form hydroxylysine (Hyl). This reaction is catalyzed by lysyl hydroxylase (LH) enzymes (isoforms LH1, LH2, and LH3).[6]

-

Galactosylation: A galactose sugar moiety is then transferred from a UDP-galactose donor to the hydroxyl group of the newly formed hydroxylysine. This O-linked glycosylation results in the formation of galactosylhydroxylysine (Gal-Hyl). This step is catalyzed by specific collagen galactosyltransferases, namely GLT25D1 and GLT25D2 (also known as COLGALT1 and COLGALT2).[7]

-

Glucosylation: The pathway can continue with the addition of a glucose molecule to the galactose of Gal-Hyl, forming glucosylgalactosylhydroxylysine (Glc-Gal-Hyl). This subsequent step is catalyzed by the glucosyltransferase activity of Lysyl Hydroxylase 3 (LH3), highlighting its multifunctional nature.[8][9]

The multifunctional enzyme LH3 is unique as it possesses lysyl hydroxylase (LH), galactosyltransferase (GT), and glucosyltransferase (GGT) activities, enabling it to potentially catalyze all three sequential steps in the formation of Glc-Gal-Hyl.[9][10]

Functional Role in Extracellular Matrix Homeostasis

Gal-Hyl is not merely a structural decoration; it is integral to several aspects of ECM homeostasis, from the molecular to the tissue level.

Collagen Fibrillogenesis and Cross-Linking

The glycosylation of hydroxylysine residues plays a critical role in regulating the assembly of collagen molecules into ordered fibrils (fibrillogenesis). The size and pattern of these sugar moieties influence the lateral association of collagen molecules, which in turn determines the diameter and architecture of the resulting fibrils.[4]

Furthermore, Gal-Hyl is fundamental to the formation of stable, covalent intermolecular cross-links that provide collagen fibers with their essential tensile strength and mechanical stability.[11][12] The process, initiated by the enzyme lysyl oxidase (LOX), converts specific lysine and hydroxylysine residues into reactive aldehydes.[3] These aldehydes then spontaneously react with other lysine or hydroxylysine residues on adjacent collagen molecules. The presence of Gal-Hyl at these cross-linking sites is crucial for the formation of mature, stable cross-links, particularly in weight-bearing tissues like bone.[10] Alterations in the glycosylation pattern can affect cross-link maturation and the overall mechanical properties of the tissue.[4]

Extracellular Remodeling

While most collagen PTMs occur intracellularly, LH3 has been identified in the extracellular space, including in serum and associated with cell surfaces.[5][9] This suggests a novel mechanism for ECM remodeling, where LH3 can modify the glycosylation status of hydroxylysine residues on existing collagenous proteins in the matrix.[5] This extracellular activity could dynamically adjust the properties of the ECM in response to physiological or pathological cues.

Pathophysiological Significance

Alterations in the levels of Gal-Hyl and the activity of its synthesizing enzymes are associated with several human diseases, highlighting its importance in maintaining tissue health.

Connective Tissue Disorders

Defects in the enzymes responsible for hydroxylysine glycosylation can lead to connective tissue disorders. For instance, a deficiency in galactosylhydroxylysyl glucosyltransferase (GGT), the activity primarily attributed to LH3, has been linked to a form of dominant epidermolysis bullosa simplex in some families.[13] Such deficiencies disrupt the proper formation of collagen, leading to compromised tissue integrity.[14] Mutations in B3GALT6, the gene encoding galactosyltransferase II, are associated with a spectrum of disorders including spondyloepimetaphyseal dysplasia and Ehlers-Danlos-like syndromes, characterized by joint laxity, skin hyperextensibility, and skeletal abnormalities.[15]

Fibrosis and Tissue Stiffening

Fibrosis, the excessive accumulation of ECM components, is characterized by increased tissue stiffness.[16][17] Collagen cross-linking is a major contributor to this stiffening.[18] While the direct role of Gal-Hyl in fibrosis is still under investigation, the enzymes that regulate its formation, such as lysyl oxidases and lysyl hydroxylases, are known to be vital in the fibrotic process. Altered glycosylation patterns could potentially modulate collagen cross-linking and contribute to the pathological stiffening of tissues in fibrotic diseases of the lung, liver, and other organs.

Biomarker of Disease

Gal-Hyl and its derivative, Glc-Gal-Hyl, are released during collagen degradation and excreted in the urine without being further metabolized in humans.[19][20] This makes urinary Gal-Hyl a valuable biomarker for bone resorption.

-

Osteoporosis: In postmenopausal women with osteoporosis, urinary Gal-Hyl levels are significantly higher in those with a history of fractures compared to those without, suggesting it may be a marker of poor bone collagen quality and fragility.[21] Studies have shown that osteoporotic patients have significantly higher urinary excretion of hydroxylysine glycosides, particularly Gal-Hyl (termed GH), compared to healthy controls.[22]

-

Pediatric Growth: Urinary Gal-Hyl excretion is closely related to growth velocity in children.[19][23] Its levels are significantly higher in children than in adults and peak during periods of rapid growth, such as puberty.[23]

Quantitative Data Summary

The following tables summarize key quantitative findings regarding urinary Gal-Hyl levels in different populations.

Table 1: Urinary Galactosyl-hydroxylysine (Gal-Hyl) in Osteoporosis

| Patient Group | Urinary Gal-Hyl (mmol/mol Creatinine) | Significance (p-value) | Reference |

| Postmenopausal Osteoporotic (with fracture) | 1.35 ± 0.82 | < 0.001 (vs. no fracture) | [21] |

| Postmenopausal Osteoporotic (no fracture) | 1.03 ± 0.48 | [21] |

Table 2: Urinary Galactosyl-hydroxylysine (Gal-Hyl) as a Growth Marker in Children

| Population | Key Finding | Correlation (r-value) | Reference |

| Healthy Children & Adolescents | Gal-Hyl/wt vs. Growth Velocity | 0.72 | [23] |

| GH-Deficient Children | Gal-Hyl vs. Growth Velocity | 0.69 | [23] |

| Children with Ullrich-Turner Syndrome (on rhGH) | Δ Gal-Hyl (3 mos) vs. Δ Growth Velocity (12 mos) | 0.76 | [23] |

Gal-Hyl/wt refers to excretion relative to body weight. Δ refers to the change after treatment.

Experimental Protocols and Methodologies

Quantification of Urinary Galactosyl-hydroxylysine

The standard method for quantifying Gal-Hyl in urine involves High-Performance Liquid Chromatography (HPLC).

Protocol Outline:

-

Sample Collection: 24-hour urine samples are collected to ensure accurate measurement of total excretion.[19]

-

Acid Hydrolysis: Urine samples are subjected to strong acid hydrolysis (e.g., with HCl) to break down peptides and release free Gal-Hyl from collagen fragments.

-

Pre-column Derivatization: The free amino acids and glycopeptides in the hydrolysate are derivatized with a fluorescent tag (e.g., dansyl chloride) to enable sensitive detection.[24]

-

HPLC Separation: The derivatized sample is injected into a reversed-phase HPLC system. A specific gradient of solvents is used to separate Gal-Hyl from other components in the complex mixture.

-

Fluorescence Detection: As the separated components elute from the column, a fluorescence detector measures the signal from the derivatized Gal-Hyl.

-

Quantification: The concentration is determined by comparing the peak area of Gal-Hyl in the sample to that of a known standard. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.[25]

Enzyme Activity Assays for LH3

The multifunctional activities of LH3 can be measured using radiolabeled substrates.

Galactosyltransferase (GT) and Glucosyltransferase (GGT) Activity Assay:

-

Substrate Preparation: A suitable substrate containing hydroxylysine residues is required. Denatured calf skin gelatin or synthetic peptides are often used.[8]

-

Enzyme Source: The enzyme can be a purified recombinant LH3 protein or a cell/tissue homogenate.[5][8]

-

Reaction Mixture: The assay is performed in a buffered solution containing the enzyme source, the substrate, and a radiolabeled sugar donor:

-

For GT activity : UDP-[14C]galactose.

-

For GGT activity : UDP-[14C]glucose. For this assay, the substrate must first be galactosylated.[8]

-

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a defined period to allow the enzymatic transfer of the radiolabeled sugar to the substrate.

-

Termination and Separation: The reaction is stopped, and the radiolabeled protein/peptide substrate is separated from the unreacted, low-molecular-weight UDP-[14C]sugar. This can be achieved by methods like precipitation with trichloroacetic acid followed by washing, or by gel filtration chromatography.

-

Quantification: The radioactivity incorporated into the substrate is measured using a scintillation counter. This level of radioactivity is directly proportional to the enzyme's activity.

Conclusion and Future Directions

Galactosylhydroxylysine is a cornerstone of extracellular matrix homeostasis. Its formation is a tightly regulated enzymatic process that is fundamental to collagen structure, fibril assembly, and the generation of mechanical strength through cross-linking. The clinical relevance of Gal-Hyl is underscored by its association with genetic connective tissue disorders and its utility as a non-invasive biomarker for bone resorption and growth.

For drug development professionals, the enzymes in the Gal-Hyl biosynthesis pathway, particularly LH3 and the COLGALT family, represent potential therapeutic targets. Modulating the activity of these enzymes could offer novel strategies for treating diseases characterized by aberrant ECM deposition, such as fibrosis, or for improving bone quality in osteoporosis. Future research should focus on developing specific inhibitors or activators for these enzymes and further elucidating the complex signaling pathways that regulate their expression and extracellular activity. A deeper understanding of how Gal-Hyl modifications influence cell-matrix interactions will undoubtedly open new avenues for therapeutic intervention in a wide range of pathologies.

References

- 1. Extracellular Matrix Components and Mechanosensing Pathways in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Collagen hydroxylysine glycosylation: non-conventional substrates for atypical glycosyltransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Interplay between Polyphenols and Lysyl Oxidase Enzymes for Maintaining Extracellular Matrix Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Lysyl hydroxylase 3 (LH3) modifies proteins in the extracellular space, a novel mechanism for matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular structure and enzymatic mechanism of the human collagen hydroxylysine galactosyltransferase GLT25D1/COLGALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysyl Hydroxylase 3 Glucosylates Galactosylhydroxylysine Residues in Type I Collagen in Osteoblast Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expanding the lysyl hydroxylase toolbox: new insights into the localization and activities of lysyl hydroxylase 3 (LH3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. physoc.org [physoc.org]

- 12. researchgate.net [researchgate.net]

- 13. Deficiency of galactosylhydroxylysyl glucosyltransferase, an enzyme of collagen synthesis, in a family with dominant epidermolysis bullosa simplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Connective Tissue Diseases: Outlook, Treatment, and Types [healthline.com]

- 15. Insights in the etiopathology of galactosyltransferase II (GalT-II) deficiency from transcriptome-wide expression profiling of skin fibroblasts of two sisters with compound heterozygosity for two novel B3GALT6 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Feedback amplification of fibrosis through matrix stiffening and COX-2 suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tissue Mechanics and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Passive stiffness of fibrotic skeletal muscle in mdx mice relates to collagen architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. The glycosides of hydroxylysine are final products of collagen degradation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Urinary galactosyl-hydroxylysine in postmenopausal osteoporotic women: A potential marker of bone fragility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Urinary excretion levels of hydroxylysine glycosides in osteoporotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. Determination of galactosyl hydroxylysine in urine as a means for the identification of osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Galactosylhydroxylysine as a Specific Marker of Bone Turnover: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and validation of galactosylhydroxylysine (GHL) as a specific biochemical marker of bone resorption. GHL, a post-translational modification of hydroxylysine in collagen, is released into circulation during the degradation of bone matrix. Its specificity for bone collagen, coupled with its metabolic inertia and dietary independence, makes it a valuable tool in the assessment of bone turnover rates. This document details the underlying biochemical principles, summarizes key quantitative data from clinical studies, provides in-depth experimental protocols for its measurement, and illustrates the relevant biological and experimental pathways.

Introduction: The Quest for a Specific Bone Resorption Marker

The dynamic process of bone remodeling, or turnover, involves a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. In various pathological conditions, such as osteoporosis and Paget's disease of bone, an imbalance in this process leads to altered bone mass and microarchitecture, increasing fracture risk.[1] Biochemical markers of bone turnover are crucial for the diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions.[2]

Historically, markers like urinary hydroxyproline were used to assess bone resorption; however, their lack of specificity to bone and susceptibility to dietary influences limited their clinical utility.[3] This necessitated the search for more specific and reliable markers. Galactosylhydroxylysine (GHL) emerged as a promising candidate due to its enrichment in type I collagen, the predominant collagen type in bone.[4] GHL is formed through the enzymatic glycosylation of hydroxylysine residues during collagen biosynthesis.[5] Upon collagen degradation during bone resorption, GHL is released into the bloodstream and subsequently excreted in the urine without being significantly metabolized or recycled.[6][7] This makes its circulating and urinary levels a direct reflection of the rate of bone resorption.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the clinical utility of galactosylhydroxylysine as a bone turnover marker.

Table 1: Urinary Galactosylhydroxylysine (GHL) Levels in Different Clinical Groups

| Clinical Group | GHL Levels (mmol/mol Creatinine) | Key Findings | Reference |

| Postmenopausal Women with Osteoporotic Fractures | 1.35 ± 0.82 | Significantly higher compared to postmenopausal women without fractures. | [1] |

| Postmenopausal Women without Fractures | 1.03 ± <0.48 | [1] | |

| Postmenopausal Osteoporotic Women | Higher than premenopausal controls | GHL demonstrated better discrimination than hydroxyproline for modest increases in bone resorption. | [3] |

| Paget's Disease Patients | Elevated | GHL levels are indicative of the high bone turnover characteristic of the disease. | [8][9] |

| Children and Adolescents | Elevated compared to adults | Reflects the high rate of skeletal growth and bone remodeling during development. | [3] |

Table 2: Serum Galactosylhydroxylysine (GHL) Levels and Clinical Correlations

| Clinical Group/Parameter | Serum GHL Levels/Correlation | Key Findings | Reference |

| Premenopausal Women | 61.7 ± 8.3 nmol/L (mean ± SE) | Baseline levels in a healthy, premenopausal population. | [10] |

| Postmenopausal Women | 80.4 ± 6.4 nmol/L (mean ± SE) | Increased GHL levels are observed after menopause, consistent with increased bone resorption. | [10] |

| Pubertal Girls | 225.7 ± 19.9 nmol/L (mean ± SE) | Markedly elevated levels reflecting the pubertal growth spurt. | [10] |

| Patients with Paget's Disease | 110.1 ± 6.7 nmol/L (mean ± SE) | Elevated serum GHL reflects the high bone turnover in this condition. | [10] |

| Correlation with Urinary GHL | r = 0.84 (P < 0.001) | Strong positive correlation between serum and urinary GHL levels. | [11] |

| Response to Bisphosphonate Therapy (Paget's Disease) | 36% decrease (SE = 4%) | Serum GHL levels decrease significantly in response to anti-resorptive therapy. | [11] |

Table 3: Correlation of Urinary Galactosylhydroxylysine (GHL) with Other Bone Turnover Markers

| Marker Comparison | Correlation Coefficient (r) | Significance | Population | Reference |

| GHL vs. Deoxypyridinoline (DPD) | 0.83 | P < 0.0001 | Postmenopausal Women | [12] |

| GHL vs. Pyridinoline (PYD) | Not specified, but highly correlated | P < 0.0001 | Postmenopausal Women | [12] |

| PYD vs. DPD | 0.94 | P < 0.0001 | Postmenopausal Women | [12] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Galactosylhydroxylysine Measurement

This protocol is a synthesis of methods described for the measurement of GHL in urine and serum.[4][13][14][15]

Objective: To quantify the concentration of galactosylhydroxylysine in biological fluids.

Principle: This method involves the separation of GHL from other urinary or serum components using reversed-phase HPLC, followed by sensitive detection. For serum, a preliminary ultrafiltration step is required. For both sample types, pre-column derivatization with a fluorescent tag (e.g., dansyl chloride) is commonly employed to enhance detection sensitivity.

Materials:

-

Reversed-phase HPLC system with a fluorescence detector

-

C18 analytical column

-

Ultrafiltration units (for serum)

-

Dansyl chloride solution

-

Sodium carbonate buffer

-

Acetone

-

Mobile phase solvents (e.g., acetic acid buffer, acetonitrile)

-

GHL standard

-

Urine or serum samples

Procedure:

-

Sample Preparation (Urine):

-

Collect a 24-hour or second morning void urine sample.

-

Centrifuge to remove any particulate matter.

-

Store at -20°C until analysis.

-

-

Sample Preparation (Serum):

-

Collect whole blood and allow it to clot.

-

Centrifuge to separate the serum.

-

Perform ultrafiltration to remove proteins.[14]

-

Store the protein-free filtrate at -20°C until analysis.

-

-

Derivatization (Dansylation):

-

To a specific volume of urine or serum filtrate, add sodium carbonate buffer to adjust the pH.

-

Add dansyl chloride solution in acetone.

-

Incubate at 60°C for 30 minutes.[14]

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the components using a specific gradient of the mobile phase.

-

Detect the dansylated GHL using a fluorescence detector.

-

Quantify the GHL concentration by comparing the peak area to that of a known standard.

-

Quality Control:

-

Run a standard curve with each batch of samples.

-

Include quality control samples at low, medium, and high concentrations.

-

The within-run and between-run coefficients of variation should be within acceptable limits (e.g., <15%).[11]

Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary Galactosylhydroxylysine

This protocol is based on the described development of a competitive immunoassay for urinary GHL.[7][16]

Objective: To quantify the concentration of galactosylhydroxylysine in urine using a competitive ELISA.

Principle: This is a competitive immunoassay where GHL in the sample competes with a fixed amount of labeled GHL for binding to a limited number of anti-GHL antibody-coated microplate wells. The amount of labeled GHL bound to the antibody is inversely proportional to the concentration of GHL in the sample.

Materials:

-

Microplate pre-coated with anti-GHL polyclonal antibodies

-

GHL standard solutions

-

Biotinylated GHL conjugate

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB substrate solution

-

Stop solution (e.g., 1N H₂SO₄)

-

Wash buffer

-

Urine samples

Procedure:

-

Sample and Standard Preparation:

-

Prepare a series of GHL standard dilutions.

-

Urine samples can typically be used without dilution or pretreatment.[7]

-

-

Assay Procedure:

-

Add standards, controls, and urine samples to the appropriate wells of the antibody-coated microplate.

-

Add a fixed amount of biotinylated GHL conjugate to each well.

-

Incubate for a specified time to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate to each well and incubate.

-

Wash the plate again.

-

Add TMB substrate solution and incubate in the dark to allow for color development.

-

Add stop solution to terminate the reaction.

-

-

Data Analysis:

-

Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm).

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of GHL in the samples by interpolating their absorbance values on the standard curve.

-

Antibody Specificity:

-

The polyclonal antibodies should exhibit minimal cross-reactivity with other amino acids, galactose, lactose, and glucosylgalactosylhydroxylysine to ensure the specificity of the assay.[7]

Visualization of Pathways and Workflows

Signaling Pathway: Collagen Type I Biosynthesis and Degradation

The following diagram illustrates the key steps in the synthesis of type I collagen, its incorporation into the bone matrix, and its subsequent degradation, leading to the release of galactosylhydroxylysine.

Caption: Biosynthesis and degradation of type I collagen leading to GHL release.

Experimental Workflow: Discovery and Validation of a Bone Turnover Marker

The following diagram outlines the typical workflow for the discovery and validation of a new biomarker, such as galactosylhydroxylysine, for bone turnover.

Caption: Workflow for biomarker discovery and validation.

Conclusion

Galactosylhydroxylysine has been rigorously evaluated and established as a specific and reliable marker of bone resorption. Its measurement in urine and serum provides valuable insights into the rate of bone turnover in various physiological and pathological states. The availability of robust analytical methods, including HPLC and immunoassays, facilitates its use in both research and clinical settings. For drug development professionals, GHL serves as a sensitive endpoint for assessing the efficacy of anti-resorptive therapies. Continued research and standardization of GHL assays will further solidify its role in the management of metabolic bone diseases.

References

- 1. Urinary galactosyl-hydroxylysine in postmenopausal osteoporotic women: A potential marker of bone fragility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical Markers of Osteoporosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bone-resorption markers galactosyl hydroxylysine, pyridinium crosslinks, and hydroxyproline compared - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-performance liquid chromatographic method for measuring hydroxylysine glycosides and their ratio in urine as a possible marker of human bone collagen breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Type I collagen - Wikipedia [en.wikipedia.org]

- 6. Proteomics Biomarker Discovery: A Quantitative Workflow Guide - MetwareBio [metwarebio.com]

- 7. Development of an immunoassay for urinary galactosylhydroxylysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Galactosyl hydroxylysine in assessment of Paget's bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The origin of urinary hydroxylysyl glycosides in Paget's disease of bone and in primary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. High-performance liquid chromatographic preparation of galactosyl-hydroxylysine, a specific bone collagen marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of galactosyl hydroxylysine in urine as a means for the identification of osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

An In-Depth Technical Guide to the Enzymatic Regulation of Galactosylhydroxylysine Synthesis

Abstract: The post-translational modification of collagen is a critical process for the structural integrity and function of the extracellular matrix (ECM). A key modification is the O-linked glycosylation of specific hydroxylysine residues, beginning with the formation of galactosylhydroxylysine (Gal-Hyl). This initial step is a prerequisite for the subsequent addition of glucose, leading to the final glucosyl-galactosyl-hydroxylysine structure. The synthesis of Gal-Hyl is a multi-step enzymatic cascade that occurs within the endoplasmic reticulum and is tightly regulated by the expression, localization, and cofactor availability of specific enzymes. Dysregulation of this pathway is implicated in a range of pathologies, including connective tissue disorders, fibrosis, and cancer. This guide provides a detailed overview of the core enzymes, regulatory mechanisms, and key experimental protocols relevant to the study of Gal-Hyl synthesis, aimed at researchers and professionals in drug development.

Core Enzymatic Machinery

The synthesis of galactosylhydroxylysine is a two-step process initiated after the translation of procollagen α-chains. It involves the hydroxylation of specific lysine residues followed by the transfer of a galactose moiety.

Step 1: Lysine Hydroxylation by Lysyl Hydroxylases (PLODs)

The formation of the hydroxylysine (Hyl) substrate is the committing step for this glycosylation pathway. This reaction is catalyzed by the procollagen-lysine, 2-oxoglutarate 5-dioxygenase (PLOD) family of enzymes, also known as lysyl hydroxylases (LHs).[1]

-

Enzyme Family: In humans, there are three isoforms, LH1, LH2, and LH3, encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively.[1][2]

-

Reaction: PLOD enzymes catalyze the hydroxylation of lysine residues in the Y-position of Gly-X-Y triplets within collagen sequences.[3]

-

Cofactors: This hydroxylation is dependent on Fe²⁺ as a cofactor, as well as 2-oxoglutarate and molecular oxygen as co-substrates.[4] Vitamin C (ascorbate) is essential for the reaction, likely by maintaining the iron in its reduced ferrous (Fe²⁺) state.[5]

Step 2: Galactosylation of Hydroxylysine

Once hydroxylysine is formed, a galactose sugar is transferred from an activated donor substrate to the hydroxyl group of Hyl. This reaction forms a β-(1,O)-glycosidic bond.[6] This step is primarily mediated by a specific family of galactosyltransferases, with contributions from a multifunctional enzyme.

-

Collagen Galactosyltransferases (COLGALT): The principal enzymes responsible for this step are GLT25D1 (COLGALT1) and GLT25D2 (COLGALT2).[3][5] These are type II transmembrane proteins located in the endoplasmic reticulum.[3] They specifically recognize hydroxylysine residues within the non-helical procollagen chains.[3]

-

GLT25D1/COLGALT1: This is the main, constitutively expressed isoform.[3] It exists as a head-to-head homodimer. Each monomer contains two domains, GT1 and GT2. The C-terminal GT2 domain houses the catalytic site, which features a Glu-Asp-Asp motif for binding the essential Mn²⁺ cofactor.[7][8][9] The N-terminal GT1 domain, while not catalytic, binds Ca²⁺ and the UDP-galactose donor substrate, contributing critically to the enzyme's structural stability.[7][9]

-

GLT25D2/COLGALT2: This isoform is expressed at low levels, primarily in the nervous system.[3]

-

-

Lysyl Hydroxylase 3 (LH3): In addition to its hydroxylase activity, LH3 is a multifunctional enzyme that also possesses both hydroxylysyl galactosyltransferase (Gal-T) and galactosylhydroxylysyl glucosyltransferase (Glc-T) activities.[6][10][11] This allows a single gene product to potentially catalyze all three sequential steps in the formation of glucosyl-galactosyl-hydroxylysine.[10]

The subsequent and final step in collagen glycosylation is the addition of a glucose molecule to Gal-Hyl, a reaction primarily catalyzed by the glucosyltransferase activity of LH3.[6][12]

Regulatory Mechanisms of Gal-Hyl Synthesis

The synthesis of Gal-Hyl is regulated at multiple levels, from gene expression to cofactor availability and structural assembly of the enzymatic machinery.

-

Transcriptional Control and Tissue Specificity: The expression of the genes encoding the biosynthetic enzymes is a primary control point. GLT25D1 is widely and constitutively expressed, indicating its fundamental role in collagen glycosylation across most tissues.[3] In contrast, GLT25D2 shows highly restricted expression, suggesting a specialized function.[3] The expression of PLOD family members is frequently dysregulated in diseases; for instance, elevated expression of PLOD1 and PLOD3 is associated with poor prognosis in certain cancers.[1][13]

-

Cofactor Dependency: The activities of both enzyme families are strictly dependent on specific metal ion cofactors.

-

Substrate Availability: The galactosyltransferase reaction requires the activated sugar donor UDP-galactose .[6] Cellular metabolic pathways that control the pool of nucleotide sugars can therefore influence the rate of collagen glycosylation.

-

Subcellular Localization and Timing: All hydroxylation and subsequent glycosylation steps occur in the lumen of the endoplasmic reticulum (ER) .[2][3] Crucially, these modifications must be completed on the procollagen α-chains before they assemble into the stable, triple-helical procollagen molecule.[3] The triple-helical conformation of collagen is a poor substrate for the glycosyltransferases.[15]

-

Enzyme Quaternary Structure: The homodimeric structure of GLT25D1/COLGALT1 is important for its function. While dimerization itself is not essential for catalytic activity, it provides a critical interface for forming multi-enzyme complexes with partner enzymes like LH3, potentially coordinating the sequential modification steps efficiently.[7][9][16]

Quantitative Data and Enzyme Properties

The properties of the key enzymes involved in the synthesis of galactosylhydroxylysine are summarized below.

| Enzyme | Gene Name | EC Number | Primary Function | Required Cofactors/Substrates | Notes |

| Lysyl Hydroxylase 1/2/3 | PLOD1/2/3 | 1.14.11.4 | Catalyzes the formation of hydroxylysine from lysine.[2] | Fe²⁺, 2-oxoglutarate, O₂, Vitamin C[4][5] | The prerequisite step for galactosylation. |

| Galactosyltransferase 1 | COLGALT1 | 2.4.1.50 | Transfers galactose from UDP-galactose to hydroxylysine.[3][16] | Mn²⁺ (catalytic), Ca²⁺ (structural), UDP-galactose[6][7] | The primary, constitutively expressed galactosyltransferase. |

| Galactosyltransferase 2 | COLGALT2 | 2.4.1.50 | Transfers galactose from UDP-galactose to hydroxylysine.[3][5] | Mn²⁺, UDP-galactose | Low expression, mainly in the nervous system.[3] |

| Lysyl Hydroxylase 3 | PLOD3 | 1.14.11.4, 2.4.1.50, 2.4.1.66 | Multifunctional enzyme with LH, Gal-T, and Glc-T activities.[10][11] | Fe²⁺ (for LH), Mn²⁺ (for GTs) | Can catalyze hydroxylation, galactosylation, and glucosylation.[10] |

Visualization of Pathways and Workflows

Biosynthetic Pathway of Collagen Glycosylation

The sequential enzymatic reactions leading to the formation of glucosyl-galactosyl-hydroxylysine are depicted below.

References

- 1. Frontiers | Procollagen-Lysine, 2-Oxoglutarate 5-Dioxygenase Family: Novel Prognostic Biomarkers and Tumor Microenvironment Regulators for Lower-Grade Glioma [frontiersin.org]

- 2. Glycosylation Modulates the Structure and Functions of Collagen: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Core Glycosylation of Collagen Is Initiated by Two β(1-O)Galactosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Procollagen-lysine 2-oxoglutarate 5-dioxygenases are responsible for 5R-hydroxylysine modification of therapeutic T-cell bispecific monoclonal antibodies produced by Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. portlandpress.com [portlandpress.com]

- 7. Molecular structure and enzymatic mechanism of the human collagen hydroxylysine galactosyltransferase GLT25D1/COLGALT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. The third activity for lysyl hydroxylase 3: galactosylation of hydroxylysyl residues in collagens in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Structural basis of collagen glucosyltransferase function and its serendipitous role in kojibiose synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Molecular structure and enzymatic mechanism of the human collagen hydroxylysine galactosyltransferase GLT25D1/COLGALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stimulation of collagen galactosyltransferase and glucosyltransferase activities by lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Procollagen galactosyltransferase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Galactosylhydroxylysine: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactosylhydroxylysine (GHL) is a post-translationally modified amino acid that plays a crucial role in the structure and metabolism of collagen, the most abundant protein in mammals. This glycosylated derivative of hydroxylysine is a fundamental component of the collagen matrix, particularly in bone. Its release into circulation is a key indicator of bone resorption, making it a significant biomarker for metabolic bone diseases such as osteoporosis. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological context of galactosylhydroxylysine, along with detailed experimental protocols for its analysis.

Chemical Properties and Structure

Galactosylhydroxylysine is characterized by a galactose monosaccharide attached via an O-glycosidic bond to the hydroxyl group of a hydroxylysine residue. This modification is critical for the proper formation of stable collagen fibrils.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₈ | ChemSpider |

| Molecular Weight | 324.33 g/mol | ChemSpider |

| CAS Number | 32448-36-5 | ChemSpider |

| Water Solubility | Predicted: 3.49 g/L | ChemAxon |

| pKa (acidic) | Predicted: 2.58 | ChemAxon |

| pKa (basic) | Predicted: 8.96, 10.08 | ChemAxon |

| Isoelectric Point (pI) | Not Experimentally Determined | - |

| Specific Rotation | Not Experimentally Determined | - |

| Melting Point | Not Experimentally Determined | - |

Chemical Structure

The structure of galactosylhydroxylysine consists of a lysine amino acid that has been hydroxylated at the 5-position of its side chain, followed by the attachment of a galactose sugar. The galactose is typically in the β-D-pyranose form and is linked to the delta-hydroxyl group of the hydroxylysine.

Key Structural Features:

-

Amino Acid Core: L-lysine

-

Modification 1: Hydroxylation at the 5-position of the side chain to form 5-hydroxylysine.

-

Modification 2: O-glycosidic linkage of a β-D-galactopyranose to the hydroxyl group of 5-hydroxylysine.

Biological Significance and Signaling Pathways

Galactosylhydroxylysine is integral to two major biological processes: collagen biosynthesis and bone resorption.

Collagen Biosynthesis and Glycosylation

During collagen synthesis within the endoplasmic reticulum, specific lysine residues in the procollagen chains are hydroxylated by lysyl hydroxylases. Subsequently, galactosyltransferase enzymes catalyze the addition of a galactose moiety from UDP-galactose to the newly formed hydroxylysine residues. This glycosylation step is crucial for the folding of procollagen into its characteristic triple helix and the subsequent assembly of collagen fibrils in the extracellular matrix.

Bone Resorption and Release of Galactosylhydroxylysine

Bone resorption is a process mediated by osteoclasts, which demineralize the bone matrix and degrade the organic components, primarily type I collagen. Osteoclasts attach to the bone surface and form a sealed resorption lacuna. They secrete acid to dissolve the mineral component and a cocktail of proteolytic enzymes, including cathepsin K and matrix metalloproteinases (MMPs), to break down the collagen fibrils.[1][2][3] This enzymatic degradation releases collagen fragments and individual modified amino acids, including galactosylhydroxylysine, into the bloodstream, from where they are subsequently excreted in the urine.[4] The level of urinary galactosylhydroxylysine is therefore a direct marker of the rate of bone resorption.[4]

Experimental Protocols

Accurate quantification of galactosylhydroxylysine is essential for its use as a biomarker. The following sections detail common experimental methodologies.

Synthesis of Galactosylhydroxylysine Standard

A chiral synthesis of (-)-galactosylhydroxylysine can be achieved starting from commercially available (2S,5R)-(+)-hydroxylysine. The synthesis involves the protection of the amino and carboxyl groups, followed by glycosylation of the hydroxyl group and subsequent deprotection.

Example Synthetic Workflow:

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of galactosylhydroxylysine in biological samples, such as urine and serum. The method often involves pre-column derivatization to enhance detection by fluorescence.

Detailed HPLC Protocol for Galactosylhydroxylysine Analysis:

| Parameter | Description |

| Sample Preparation | Urine or serum samples are subjected to acid hydrolysis to release galactosylhydroxylysine from peptides. This is followed by a solid-phase extraction (SPE) cleanup step to remove interfering substances. |

| Derivatization | The cleaned sample is derivatized with a fluorescent tag, such as dansyl chloride or o-phthalaldehyde (OPA), to enable sensitive fluorescence detection. |

| HPLC System | A standard HPLC system equipped with a fluorescence detector. |

| Column | A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used. |

| Mobile Phase A | An aqueous buffer, for example, 0.1 M sodium acetate, pH 6.5. |

| Mobile Phase B | Acetonitrile or methanol. |

| Gradient Elution | A linear gradient from a low to a high percentage of Mobile Phase B is employed to separate galactosylhydroxylysine from other amino acids and derivatives. A typical gradient might run from 10% to 70% B over 30 minutes. |

| Flow Rate | 1.0 mL/min. |

| Detection | Fluorescence detection with excitation and emission wavelengths specific to the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives). |

| Quantification | The concentration of galactosylhydroxylysine is determined by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a galactosylhydroxylysine standard. |

Analysis by Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high specificity and sensitivity for the identification and quantification of galactosylhydroxylysine.

Detailed Mass Spectrometry Protocol:

| Parameter | Description |

| Sample Preparation | Similar to HPLC, samples undergo acid hydrolysis and SPE cleanup. Derivatization is generally not required for MS detection. |

| LC System | A high-performance liquid chromatography system is used for online separation prior to MS analysis. A reversed-phase C18 column is commonly employed with a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to facilitate protonation. |

| Ionization Source | Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions [M+H]⁺ of galactosylhydroxylysine. |

| Mass Analyzer | A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used. |

| Scan Mode | For quantification, selected reaction monitoring (SRM) on a triple quadrupole instrument is highly specific. This involves monitoring a specific precursor ion to product ion transition (e.g., m/z 325.2 -> m/z 163.1). For identification, full scan and product ion scans are performed on a high-resolution instrument. |

| Collision Energy | The collision energy for fragmentation in tandem MS (MS/MS) is optimized to produce characteristic fragment ions. Key fragments arise from the cleavage of the glycosidic bond and within the amino acid side chain. |

| Data Analysis | The identification of galactosylhydroxylysine is confirmed by its retention time and the presence of characteristic precursor and fragment ions. Quantification is achieved by comparing the peak area of the selected SRM transition in the sample to that of a standard curve. |

Conclusion

Galactosylhydroxylysine is a molecule of significant interest in the fields of biochemistry, clinical chemistry, and drug development. Its integral role in collagen structure and its direct link to bone resorption make it an invaluable biomarker for monitoring skeletal health and the efficacy of therapies for bone diseases. The detailed chemical information and analytical protocols provided in this guide offer a solid foundation for researchers and scientists working with this important biomolecule. Further research to experimentally determine all of its physicochemical properties will enhance its utility as a reference standard.

References

- 1. Degradation of collagen in the bone-resorbing compartment underlying the osteoclast involves both cysteine-proteinases and matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of collagenase in bone resorption. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Relative roles of collagenase and lysosomal cysteine-proteinases in bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

function of lysyl hydroxylase 3 in galactosylhydroxylysine formation

An In-depth Technical Guide to the Function of Lysyl Hydroxylase 3 in Galactosylhydroxylysine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl hydroxylase 3 (LH3), encoded by the PLOD3 gene, is a critical multifunctional enzyme in the post-translational modification of collagen and other proteins containing collagenous domains. While possessing lysyl hydroxylase (LH), hydroxylysyl galactosyltransferase (GT), and galactosylhydroxylysyl glucosyltransferase (GGT) activities in vitro, its predominant and non-redundant role in the glycosylation pathway is the glucosylation of galactosylhydroxylysine (G-Hyl) to form glucosylgalactosylhydroxylysine (GG-Hyl). This terminal modification is essential for the proper structure, cross-linking, and function of collagen, with deficiencies leading to severe connective tissue disorders. This guide details the precise function of LH3, clarifies its role relative to other collagen glycosyltransferases, presents quantitative data on its activity, outlines key experimental protocols for its study, and illustrates the regulatory pathways that control its expression.

Introduction to Collagen Glycosylation

The stability and function of collagen fibrils, the most abundant structural proteins in the extracellular matrix (ECM), depend on a series of post-translational modifications (PTMs). Among the most crucial are the hydroxylation of lysine residues to form hydroxylysine (Hyl) and the subsequent O-linked glycosylation of these Hyl residues. This glycosylation occurs in a two-step sequential process, resulting in two specific carbohydrate units: galactosylhydroxylysine (G-Hyl) and glucosylgalactosylhydroxylysine (GG-Hyl). These modifications play vital roles in controlling collagen fibrillogenesis, the formation of stable intermolecular cross-links, and matrix mineralization.[1] Dysregulation of this pathway is implicated in fibrosis, cancer metastasis, and genetic disorders like Ehlers-Danlos syndrome.[2][3]

LH3: A Multifunctional Enzyme with a Specialized Role

LH3 is a homodimeric enzyme located primarily in the endoplasmic reticulum (ER), though it is also secreted and active in the extracellular space.[4][5] It is unique among the three lysyl hydroxylase isoforms (LH1, LH2, LH3) for possessing three distinct catalytic activities in one polypeptide chain.[5][6]

-

Lysyl Hydroxylase (LH) Activity: Catalyzes the formation of hydroxylysine from lysine residues in -Xaa-Lys-Gly- sequences. This activity is redundant with LH1 and LH2.[6]

-

Hydroxylysyl Galactosyltransferase (GT) Activity: Catalyzes the transfer of galactose from UDP-galactose to hydroxylysine, forming G-Hyl. While LH3 demonstrates this activity in vitro[7][8], recent evidence strongly indicates that this step is primarily and more efficiently catalyzed by dedicated enzymes, namely GLT25D1 (COLGALT1) and GLT25D2 (COLGALT2).[1][4][9] Knockdown of GLT25D1, not LH3, leads to a dramatic reduction in both G-Hyl and GG-Hyl.[9]

-

Galactosylhydroxylysyl Glucosyltransferase (GGT) Activity: Catalyzes the terminal transfer of glucose from UDP-glucose to G-Hyl to form GG-Hyl.[5][10] This is considered the major, non-redundant glycosylation function of LH3 .[10][11] Inactivation of LH3's GGT function leads to an accumulation of G-Hyl and a significant decrease in GG-Hyl, profoundly impacting collagen fibril structure and function.[3][10]

Therefore, LH3's critical function is not in the formation of galactosylhydroxylysine, but in its subsequent glucosylation.

Quantitative Data and Enzymatic Parameters

The enzymatic efficiency and the impact of LH3 on collagen glycosylation have been quantified in several studies.

Table 1: Michaelis-Menten Constants (KM) for Human LH3 Substrates

This table summarizes the substrate affinity for the different enzymatic activities of LH3. Data sourced from UniProt (P58334).[6]

| Substrate | Associated Activity | KM Value |

| 2-oxoglutarate | Lysyl Hydroxylase | 100 µM |

| UDP-galactose | Galactosyltransferase | 35 µM |

| UDP-glucose | Glucosyltransferase | 17 µM |

Table 2: Impact of Glycosyltransferase Suppression on Hydroxylysine Modification in Type I Collagen

This table illustrates the relative changes in glycosylation states upon suppression of either LH3 or GLT25D1 in osteoblastic cells, highlighting their distinct roles.

| Condition | Gene Suppressed | Free Hyl Level | G-Hyl Level | GG-Hyl Level | Citation |

| Control | None | Baseline | Baseline | Baseline | [9][10] |

| LH3 Knockdown | PLOD3 | Unchanged | Increased | Significantly Decreased | [10][11] |

| GLT25D1 Knockdown | COLGALT1 | Increased | Decreased (~50-75%) | Decreased (~50-75%) | [9] |

Signaling Pathways and Experimental Workflows

Biochemical Pathway of Hydroxylysine Glycosylation

The sequential modification of lysine residues on procollagen chains involves three key enzymes. LH1/2/3 first hydroxylate lysine. GLT25D1/2 then adds a galactose moiety, and finally, LH3 adds the terminal glucose.

References

- 1. researchgate.net [researchgate.net]

- 2. Lysyl hydroxylase 3 increases collagen deposition and promotes pulmonary fibrosis by activating TGFβ1/Smad3 and Wnt/β-catenin pathways [archivesofmedicalscience.com]

- 3. Lysyl hydroxylase 3–mediated post-translational modifications are required for proper biosynthesis of collagen α1α1α2(IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Core glycosylation of collagen is initiated by two beta(1-O)galactosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expanding the lysyl hydroxylase toolbox: new insights into the localization and activities of lysyl hydroxylase 3 (LH3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. The third activity for lysyl hydroxylase 3: galactosylation of hydroxylysyl residues in collagens in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of Glycosyltransferase 25 Domain 1 in Type I Collagen Glycosylation and Molecular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysyl Hydroxylase 3 Glucosylates Galactosylhydroxylysine Residues in Type I Collagen in Osteoblast Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysyl hydroxylase 3 glucosylates galactosylhydroxylysine residues in type I collagen in osteoblast culture - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GLT25D1 and GLT25D2 in Collagen Galactosylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collagen, the most abundant protein in mammals, undergoes a series of critical post-translational modifications essential for its structure and function. Among these is the glycosylation of hydroxylysine residues, a process initiated by the transfer of galactose. This technical guide provides a comprehensive overview of the two key enzymes responsible for this initial step: collagen beta(1-O)galactosyltransferase 1 (GLT25D1 or COLGALT1) and 2 (GLT25D2 or COLGALT2). We delve into their biochemical properties, substrate specificities, and regulatory mechanisms. This guide also offers detailed experimental protocols for studying these enzymes and presents quantitative data in a structured format to facilitate comparative analysis. Furthermore, we visualize the known signaling pathways and experimental workflows using diagrams to provide a clear and concise understanding of the critical role of GLT25D1 and GLT25D2 in collagen biosynthesis and its implications for connective tissue disorders and other diseases.

Introduction

The biosynthesis of collagen is a complex process that begins with the synthesis of pro-α-chains in the endoplasmic reticulum (ER). These chains undergo several crucial post-translational modifications, including prolyl and lysyl hydroxylation, followed by the glycosylation of specific hydroxylysine (Hyl) residues. This glycosylation process starts with the addition of a galactose monosaccharide to the hydroxyl group of Hyl, forming galactosyl-hydroxylysine (Gal-Hyl). This can be further glucosylated to form glucosyl-galactosyl-hydroxylysine (Glc-Gal-Hyl). These modifications are vital for collagen triple helix stability, fibrillogenesis, and the overall integrity of the extracellular matrix.

Two enzymes, GLT25D1 and GLT25D2, have been identified as the primary collagen galactosyltransferases responsible for the initial galactosylation step.[1][2] They catalyze the transfer of galactose from UDP-galactose to the hydroxyl group of hydroxylysine residues in collagen and other proteins with collagen-like domains.[1] This guide will explore the specific roles and characteristics of GLT25D1 and GLT25D2 in this fundamental biological process.

Biochemical and Functional Characteristics

Enzymatic Activity and Substrate Specificity

Both GLT25D1 and GLT25D2 are β(1-O)galactosyltransferases that convert 5-hydroxylysine to 5-galactosyl-hydroxylysine.[3] Recombinant GLT25D1 and GLT25D2 exhibit strong galactosyltransferase activity towards various types of denatured collagen.[2] Their activity is dependent on the presence of Mn²⁺ as a cofactor. While both enzymes can act on various collagen types, their expression patterns suggest distinct physiological roles.

Tissue Distribution and Subcellular Localization

GLT25D1 is constitutively and ubiquitously expressed in human tissues.[1][2] In contrast, GLT25D2 expression is more restricted, found at low levels primarily in the nervous system and skeletal muscle.[1][4] Both enzymes are soluble proteins located within the lumen of the endoplasmic reticulum (ER), where collagen post-translational modifications occur before triple helix formation.[5]

Protein Structure and Post-Translational Modifications

GLT25D1 is a multi-domain protein.[6] It is also known to be N-glycosylated at three positions, a post-translational modification that occurs in the ER.[7] While less is known about the specific structure and post-translational modifications of GLT25D2, it is predicted to have a similar domain organization.[8]

Quantitative Data

The following tables summarize the available quantitative data on the enzymatic activity of GLT25D1 and GLT25D2, as well as the effects of their manipulation on collagen galactosylation.

| Enzyme | Substrate | Km | Vmax | Source |

| GLT25D1 | UDP-Galactose | 29.91 ± 2.56 µM | 12.45 ± 1.09 pmol/min | [Perrin-Tricaud et al., 2011] |

| GLT25D1 | Collagen Type I | 5.7 ± 0.9 µg/µl | 235.13 ± 25.66 CPM/min | [Perrin-Tricaud et al., 2011] |

| GLT25D2 | UDP-Galactose | 33.53 µM | - | [Schegg et al., 2009] |

| GLT25D2 | Collagen Type I | 9.8 g/liter | - | [Schegg et al., 2009] |

Table 1: Kinetic Parameters of GLT25D1 and GLT25D2. Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax (maximum reaction rate).

| Condition | Effect on Collagen Galactosylation | Source |

| Suppression of Glt25d1 in MC3T3-E1 cells | ~50-75% decrease in galactosyl-hydroxylysine (G-Hyl) and glucosylgalactosyl-hydroxylysine (GG-Hyl) levels in type I collagen. | [Yamauchi et al., 2015] |

| Inactivation of GLT25D1 in osteosarcoma cells | Up to 60% decrease in collagen glycosylation. Compensatory induction of GLT25D2 expression. | [Baumann & Hennet, 2016] |

| Inactivation of GLT25D2 in osteosarcoma cells | No significant effect on collagen secretion. | [Baumann & Hennet, 2016] |

Table 2: Effects of GLT25D1 and GLT25D2 Manipulation on Collagen Galactosylation.

Signaling Pathways and Regulation

The regulatory mechanisms governing the expression and activity of GLT25D1 and GLT25D2 are beginning to be understood.

TGF-β/SMAD Signaling Pathway and GLT25D1

The Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of extracellular matrix production, has been shown to upregulate the expression of GLT25D1 in hepatic stellate cells.[3] This upregulation is mediated through the SMAD3 transcription factor, suggesting a direct link between fibrotic signaling and collagen galactosylation.[3][7]

Compensatory Regulation and Other Pathways

Studies have shown that the inactivation of the GLT25D1 gene can lead to a compensatory increase in the expression of GLT25D2, suggesting a potential for functional redundancy or a feedback mechanism between the two enzymes.[9] Additionally, GLT25D2 has been implicated in the regulation of autophagy in the context of acetaminophen-induced hepatotoxicity, although the broader relevance of this pathway to collagen galactosylation is not yet clear.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study GLT25D1 and GLT25D2.

Recombinant Expression and Purification of GLT25D1

This protocol is adapted from a method for expressing and purifying human full-length GLT25D1 in E. coli.[10]

-

Expression Vector: A pET28b-SUMO vector containing the full-length human GLT25D1 cDNA is used.

-

Bacterial Strain: Chemically competent E. coli BL21(DE3) cells are transformed with the expression plasmid.

-

Culture and Induction:

-

A single colony is inoculated into Lysogeny Broth (LB) with kanamycin (100 µg/ml) and grown overnight at 37°C.

-

The overnight culture is used to inoculate a larger volume of ZYP-5052 auto-inducing medium.

-

The culture is grown at 37°C for 3 hours, then the temperature is lowered to 17°C for overnight expression.

-

-

Cell Lysis:

-

Cells are harvested by centrifugation and resuspended in lysis buffer (25 mM HEPES/NaOH, 500 mM NaCl, 10 µM leupeptin, 10 µM pepstatin, 0.3 mg/ml lysozyme, 500 µM MnSO₄, pH 8.0).

-

The cell suspension is sonicated on ice.

-

-

Purification:

-

The lysate is cleared by centrifugation.

-

The supernatant containing the His-SUMO-GLT25D1 fusion protein is purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

The SUMO tag is cleaved using a specific protease (e.g., SUMO protease).

-

A second IMAC step is performed to remove the cleaved His-SUMO tag and the protease.

-

The purified GLT25D1 is further purified by size-exclusion chromatography.

-

In Vitro Collagen Galactosylation Assay

This radioactive assay is a common method to measure the activity of collagen galactosyltransferases.

-

Enzyme Source: Purified recombinant GLT25D1 or GLT25D2, or cell lysates containing the enzymes.

-

Substrate: Heat-denatured collagen type I (or other collagen types).

-

Reaction Mixture (100 µl final volume):

-

50 mM Morpholinepropanesulfonic acid (MOPS), pH 7.4

-

10 mM MnCl₂

-

20 mM NaCl

-

1 mM Dithiothreitol (DTT)

-

0.5 mg/ml denatured collagen

-

60 µM UDP-Galactose

-

50,000 cpm UDP-[¹⁴C]Galactose

-

10 µl of enzyme source

-

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours).

-

Termination and Precipitation: The reaction is stopped by adding 10% trichloroacetic acid (TCA) containing 1% phosphotungstic acid. The precipitated protein is washed several times with the TCA/phosphotungstic acid solution to remove unincorporated UDP-[¹⁴C]Galactose.

-

Quantification: The radioactivity incorporated into the precipitated collagen is measured by liquid scintillation counting.

Mass Spectrometry Analysis of Collagen Glycosylation

This method allows for the identification and quantification of glycosylated hydroxylysine residues in collagen.

-

Sample Preparation:

-

Purified collagen is subjected to reduction, alkylation, and digestion with trypsin.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

The resulting peptides are separated by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

-

MS1 scans are acquired to detect peptide precursor ions.

-

MS2 scans (e.g., using collision-induced dissociation or electron-transfer dissociation) are acquired to fragment the precursor ions and obtain sequence information.

-

-

Data Analysis:

-

The MS/MS spectra are searched against a protein database containing the collagen sequence using specialized software (e.g., MaxQuant, Proteome Discoverer).

-